![molecular formula C12H10Cl2N4O3 B3604708 N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3604708.png)
N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as DNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and receptors are involved in various cellular processes, including inflammation and cell proliferation. By inhibiting their activity, N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may have potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, the exact mechanism of these effects is still under investigation.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its potential as a lead compound for drug development. Its ability to inhibit the activity of enzymes and receptors makes it a promising candidate for the development of new drugs for various diseases. However, one limitation is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in humans.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. Firstly, more studies are needed to elucidate its mechanism of action and the biochemical and physiological effects it exhibits. Secondly, its potential as a lead compound for drug development should be further explored. Thirdly, its safety and efficacy in humans should be studied in clinical trials. Fourthly, its potential as a tool for studying the mechanism of action of enzymes and receptors should be investigated further. Lastly, its potential as a therapeutic agent for various diseases should be explored.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In medicinal chemistry, N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been used as a lead compound for the development of new drugs. In biochemistry and pharmacology, it has been used as a tool to study the mechanism of action of various enzymes and receptors.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-2-11(18(20)21)16-17(7)6-12(19)15-10-4-8(13)3-9(14)5-10/h2-5H,6H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRNQQRCQDINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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